Product packaging for Cumambrin B(Cat. No.:)

Cumambrin B

Cat. No.: B1244142
M. Wt: 264.32 g/mol
InChI Key: NKXCPQWCIOWQOE-NQHOMTGGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Cumambrin B is an organic compound belonging to the class of guaianolides and derivatives, which are diterpene lactones characterized by a gamma-lactone fused to a guaiane skeleton . It is identified as a potential biomarker for the consumption of sweet bay (Laurus nobilis) . With a molecular formula of C15H20O4 and an average molecular weight of 264.32 g/mol, this compound is a solid with low water solubility . The compound has been isolated from natural sources such as Chrysanthemum boreale and is noted to exhibit herbicide and pesticide activities in biological effect screenings . Current data on its specific mechanisms of action and detailed pharmacological profile in preclinical models is limited in the public scientific literature, indicating a significant area for further investigation. Researchers interested in sesquiterpene lactones and natural product biochemistry may find this compound a compound of interest for exploratory studies. This product is strictly for Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H20O4 B1244142 Cumambrin B

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C15H20O4

Molecular Weight

264.32 g/mol

IUPAC Name

(3aR,4S,6R,6aR,9aR,9bR)-4,6-dihydroxy-6,9-dimethyl-3-methylidene-4,5,6a,7,9a,9b-hexahydro-3aH-azuleno[4,5-b]furan-2-one

InChI

InChI=1S/C15H20O4/c1-7-4-5-9-11(7)13-12(8(2)14(17)19-13)10(16)6-15(9,3)18/h4,9-13,16,18H,2,5-6H2,1,3H3/t9-,10+,11+,12-,13-,15-/m1/s1

InChI Key

NKXCPQWCIOWQOE-NQHOMTGGSA-N

SMILES

CC1=CCC2C1C3C(C(CC2(C)O)O)C(=C)C(=O)O3

Isomeric SMILES

CC1=CC[C@@H]2[C@H]1[C@@H]3[C@@H]([C@H](C[C@@]2(C)O)O)C(=C)C(=O)O3

Canonical SMILES

CC1=CCC2C1C3C(C(CC2(C)O)O)C(=C)C(=O)O3

Synonyms

cumambrin B

Origin of Product

United States

Natural Occurrence and Isolation of Cumambrin B and Its Analogues

Botanical Sources and Distribution in Eupatorium, Chrysanthemum, and Ambrosia Genera

Cumambrin B is a naturally occurring sesquiterpene lactone belonging to the guaianolide subclass. These compounds are characteristic secondary metabolites found within the Asteraceae (Compositae) family, a large and diverse group of flowering plants. The distribution of this compound and its structural analogues, such as Cumambrin A, is particularly notable in several specific genera, including Chrysanthemum, Eupatorium, and to a lesser extent, Ambrosia.

The genus Chrysanthemum is a prominent source of these compounds. frontiersin.orgresearchgate.net Specifically, this compound has been isolated from the flowers of Chrysanthemum boreale Makino. thieme-connect.comnih.gov This species is also a rich source of related guaianolides, including the more abundant Cumambrin A, as well as Angeloylthis compound and Tigloylthis compound. thieme-connect.commdpi.com Other species within this genus, such as Chrysanthemum indicum, are known to produce Cumambrin A. nih.gov Chrysanthemum coronarium has been identified as a source for Cumambrin A and another analogue, Dihydrocumambrin A. ekb.eg Additionally, Angeloylthis compound was isolated from Chrysanthemum ornatum var. spontaneum. tandfonline.com

Within the Eupatorium genus, this compound has been successfully isolated from the leaves of Eupatorium maculatum L. researchgate.net While the genus is known for producing a variety of guaianolides, the specific isolation of this compound has been documented in this species. researchgate.netcapes.gov.brnih.gov Other guaianolides have been found in species like Eupatorium perfoliatum and Eupatorium chinense. capes.gov.brnii.ac.jp

The Ambrosia genus is also known for producing sesquiterpene lactones, particularly pseudoguaianolides and guaianolides. cdnsciencepub.commdpi.com Species such as Ambrosia confertiflora, Ambrosia artemisiifolia, and Ambrosia maritima have been investigated for these compounds. cdnsciencepub.commdpi.comnih.gov While a variety of guaianolides like confertin (B9149) have been identified, the specific isolation of this compound itself is less frequently reported in the scientific literature for this genus compared to Chrysanthemum and Eupatorium. cdnsciencepub.com However, Cumambrin A has been reported in Ambrosia cumanensis. researchgate.net

Table 1: Botanical Sources of this compound and its Analogues

Compound Botanical Source Plant Part Reference(s)
This compound Chrysanthemum boreale Flowers thieme-connect.com, nih.gov
Eupatorium maculatum Leaves researchgate.net
Cumambrin A Chrysanthemum boreale Flowers mdpi.com, thieme-connect.com
Chrysanthemum indicum Not Specified nih.gov
Chrysanthemum coronarium Flowers scialert.net, ekb.eg
Ambrosia cumanensis Not Specified researchgate.net
Angeloylthis compound Chrysanthemum boreale Flowers mdpi.com, thieme-connect.com
Chrysanthemum ornatum var. spontaneum Not Specified tandfonline.com
Chrysanthemum indicum Aerial Parts sci-hub.se
Tigloylthis compound Chrysanthemum boreale Flowers mdpi.com, thieme-connect.com
Dihydrocumambrin A Chrysanthemum coronarium Not Specified ekb.eg

Methodologies for Extraction and Purification from Plant Materials

The isolation of this compound and its analogues from plant matrices involves a multi-step process of extraction and purification. The specific methods employed can vary depending on the plant material and the target compound, but they generally follow a standard phytochemical workflow.

The process typically begins with the collection and drying of the relevant plant parts, such as flowers or leaves, to remove water and facilitate solvent penetration. thieme-connect.comresearchgate.net The dried material is then pulverized to increase the surface area for extraction. researchgate.net

Extraction is commonly performed using organic solvents. The choice of solvent is critical and is based on the polarity of the target sesquiterpene lactones. Chloroform (B151607) (CHCl₃) has been used effectively to extract these compounds from the flowers of Chrysanthemum boreale. thieme-connect.comthieme-connect.com In other procedures, methanol (B129727) (MeOH) was used to extract compounds from Eupatorium maculatum. researchgate.net Soxhlet extraction, a continuous extraction method, has also been employed using solvents like dichloromethane (B109758) (CH₂Cl₂) for species such as Eupatorium perfoliatum. capes.gov.brnih.gov This method is advantageous for its efficiency, ensuring thorough extraction through the continuous flow of fresh, warm solvent. frontiersin.org

Following the initial extraction, a liquid-liquid partitioning step is often used for preliminary purification. This separates compounds based on their differential solubility in two immiscible liquid phases. For instance, a chloroform extract can be partitioned against water to remove highly polar, water-soluble impurities. thieme-connect.comthieme-connect.com Similarly, a methanolic extract might undergo purification by partitioning with a combination of solvents like tetrachloromethane, methanol, and water. researchgate.net Sequential extraction with solvents of increasing polarity is another strategy to fractionate the crude extract. nih.gov

The final stage is purification , which aims to isolate the individual compounds from the complex mixture. Column chromatography is the most common technique used. Various stationary phases can be employed, including silica (B1680970) gel and Sephadex LH-20. researchgate.net The fractions are eluted using a gradient of solvents, typically mixtures of a non-polar solvent (like chloroform or hexane) and a more polar solvent (like methanol or ethyl acetate). researchgate.net The composition of the mobile phase is gradually changed to separate compounds with different polarities. Fractions are collected and monitored by Thin-Layer Chromatography (TLC) to identify those containing the target compounds. researchgate.net For final purification to achieve high-purity compounds, High-Performance Liquid Chromatography (HPLC), often in a semi-preparative mode, is frequently utilized. researchgate.netscience.gov

Table 2: General Extraction and Purification Methodologies

Step Technique Description Reference(s)
1. Preparation Drying & Pulverization Plant material (e.g., flowers, leaves) is dried and ground to increase surface area for extraction. researchgate.net, thieme-connect.com
2. Extraction Solvent Extraction Use of organic solvents like chloroform, methanol, or dichloromethane to create a crude extract. Techniques include maceration or Soxhlet extraction. capes.gov.br, researchgate.net, thieme-connect.com
3. Initial Cleanup Liquid-Liquid Partitioning The crude extract is partitioned between immiscible solvents (e.g., chloroform/water) to separate compounds based on polarity and remove impurities. thieme-connect.com, thieme-connect.com
4. Purification Column Chromatography Separation of compounds using a stationary phase (e.g., silica gel) and a mobile phase gradient. Fractions are collected and monitored. researchgate.net, researchgate.net
5. Final Isolation High-Performance Liquid Chromatography (HPLC) High-resolution separation technique used to obtain highly pure individual compounds from the fractions. science.gov, researchgate.net

Isolation and Characterization of Related Guaianolides (e.g., Angeloylthis compound, Cumambrin A)

Alongside this compound, a variety of structurally related guaianolides have been isolated and characterized from the same plant genera. Among the most significant are Cumambrin A and Angeloylthis compound.

Cumambrin A is a prominent analogue often found in greater abundance than this compound. mdpi.com It has been isolated from several Chrysanthemum species, including C. boreale, C. indicum, and C. coronarium. mdpi.comnih.govekb.eg Its presence has also been confirmed in Ambrosia cumanensis. researchgate.net The structural elucidation and stereochemistry of Cumambrin A have been definitively confirmed through spectroscopic methods and single-crystal X-ray diffraction analysis. nih.gov

Angeloylthis compound is another important derivative, characterized by the presence of an angeloyl group. It has been isolated from the flowers of Chrysanthemum boreale and the aerial parts of Chrysanthemum indicum. thieme-connect.commdpi.comsci-hub.se It was also identified as an antimicrobial sesquiterpene lactone from Chrysanthemum ornatum var. spontaneum. tandfonline.com

Other closely related guaianolides isolated from these sources include:

Tigloylthis compound , which features a tigloyl moiety and was co-isolated with Cumambrins A and B from C. boreale. thieme-connect.commdpi.com

Dihydrocumambrin A , a reduced form of Cumambrin A, was found in Chrysanthemum coronarium. ekb.eg

Borenolide , a novel guaianolide, was isolated from C. boreale during investigations that also yielded Cumambrin A and B. thieme-connect.comthieme-connect.com

The characterization of these compounds relies on a combination of modern analytical techniques. Mass Spectrometry (MS) is used to determine the molecular formula. thieme-connect.com Infrared (IR) spectroscopy helps identify functional groups, such as the characteristic carbonyl groups of the ester and γ-lactone rings. thieme-connect.com The core of the structural elucidation is accomplished through Nuclear Magnetic Resonance (NMR) spectroscopy, including one-dimensional (¹H-NMR, ¹³C-NMR) and two-dimensional techniques (e.g., COSY, HMQC, HMBC), which are used to piece together the complete chemical structure and relative stereochemistry. nih.govthieme-connect.com

Table 3: Isolation of Guaianolides Related to this compound

Compound Botanical Source Characterization Methods Reference(s)
Cumambrin A Chrysanthemum boreale, C. indicum, C. coronarium, Ambrosia cumanensis NMR, X-ray Diffraction researchgate.net, nih.gov, mdpi.com, nih.gov
Angeloylthis compound Chrysanthemum boreale, C. indicum, C. ornatum NMR, MS, IR mdpi.com, tandfonline.com, sci-hub.se, thieme-connect.com
Tigloylthis compound Chrysanthemum boreale NMR, MS mdpi.com, thieme-connect.com
Dihydrocumambrin A Chrysanthemum coronarium Not Specified ekb.eg
Borenolide Chrysanthemum boreale NMR, X-ray Diffraction thieme-connect.com, thieme-connect.com

Compound Index

Biosynthesis and Metabolic Pathways of Cumambrin B

General Principles of Sesquiterpene Biosynthesis

Sesquiterpenes are a diverse class of C15 natural products derived from the universal C5 isoprene (B109036) unit. uzh.chlibretexts.org The biosynthesis of these compounds follows the "biogenetic isoprene rule," which posits that terpenes are formed by linking isoprene units in a "head-to-tail" manner. mdpi.com The journey begins with primary metabolism, where acetyl-CoA is utilized in the mevalonate (B85504) pathway to produce the isoprene building blocks, isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP). uzh.chresearchgate.net

Prenyltransferase enzymes catalyze the condensation of IPP and DMAPP to generate geranyl pyrophosphate (GPP, C10), the precursor to monoterpenes. A subsequent condensation with another IPP molecule yields farnesyl pyrophosphate (FPP, C15), the direct acyclic precursor to all sesquiterpenes. libretexts.orgmdpi.comnih.gov

The immense structural diversity of sesquiterpenes arises from the activity of enzymes called terpene synthases (TPSs). hebmu.edu.cn These enzymes initiate a complex cascade of reactions by catalyzing the ionization of the pyrophosphate group from FPP, forming a farnesyl cation. nih.gov This highly reactive carbocationic intermediate can then undergo a series of intramolecular cyclizations, hydride shifts, methyl migrations, and rearrangements, ultimately leading to a vast array of cyclic and polycyclic carbon skeletons. libretexts.orgmdpi.com The specific folding of the FPP substrate within the enzyme's active site channels the reaction toward a particular structural outcome, often resulting in the formation of multiple products from a single synthase. libretexts.orghebmu.edu.cn

Proposed Biosynthetic Routes to Guaianolide-Type Sesquiterpenes

Cumambrin B belongs to the guaianolide class of sesquiterpene lactones, which are characterized by a 5/7 bicyclic carbon framework fused to a γ-lactone ring. foodb.canih.gov The biosynthesis of most sesquiterpene lactones is believed to originate from germacrane (B1241064) precursors. wur.nl

Biomimetic transformations and biosynthetic studies suggest that the pathway to guaianolides begins with the cyclization of FPP to a germacrene intermediate, such as germacrene A. wur.nl A series of oxidative modifications, likely involving cytochrome P450 monooxygenases, then occurs. A key branching point in the formation of many sesquiterpene lactones is the germacranolide, costunolide (B1669451). wur.nlmdpi.com

For the formation of guaianolides specifically within the Asteraceae family, to which many this compound-producing species belong, it is hypothesized that the first committed step is the 4,5-epoxidation of costunolide to yield parthenolide. wur.nlmdpi.com The subsequent step involves the opening of this epoxide ring through an intramolecular attack by the C1-C10 double bond. This reaction forges the signature three-cyclic skeleton of the guaianolide-type intermediate, which can then be further modified by various enzymes to produce a wide diversity of guaianolides. mdpi.com A critical stereochemical feature of guaianolides biosynthesized in the Asteraceae family is the specific 6α, 8β conformation of the lactone ring. mdpi.com

Enzymatic Steps and Precursor Involvement in this compound Formation

While the complete enzymatic sequence for this compound biosynthesis has not been fully elucidated, a proposed pathway can be inferred from the general principles of guaianolide formation. The primary precursors for the pathway are derived from central metabolism. testbook.comnih.gov

Key Precursors and Intermediates:

Compound NameRole
Acetyl-CoAPrimary metabolic starter unit. testbook.com
MevalonateIntermediate in the mevalonate pathway leading to IPP/DMAPP. wur.nl
Farnesyl Pyrophosphate (FPP)Universal C15 precursor for all sesquiterpenes. libretexts.orgmdpi.com
Germacrene AInitial cyclized sesquiterpene intermediate. wur.nl
CostunolideKey germacranolide intermediate, a branching point for various sesquiterpene lactones. mdpi.com
ParthenolideEpoxidized intermediate proposed to be the direct precursor to the guaianolide skeleton. wur.nlmdpi.com
Guaianolide IntermediateThe characteristic 5/7 bicyclic core structure. mdpi.com

The formation of this compound would proceed from the guaianolide intermediate through a series of specific, enzyme-catalyzed tailoring reactions. These late-stage modifications typically involve hydroxylations, acylations, and other functional group installations to produce the final structure. embopress.org For this compound, this would involve precise hydroxylations at specific positions on the guaianolide skeleton. The enzymes responsible for these final steps are likely cytochrome P450 monooxygenases and potentially various transferases, which create the specific oxidation pattern seen in the final molecule.

Advanced Structural Elucidation and Stereochemical Analysis of Cumambrin B

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment (e.g., 1D and 2D NMR techniques)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules like Cumambrin B. emerypharma.comlibretexts.org A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments allows for the unambiguous assignment of proton (¹H) and carbon (¹³C) signals, revealing the complete carbon skeleton and the placement of functional groups. emerypharma.comresearchgate.netcnjournals.com

The ¹H NMR spectrum of this compound displays characteristic signals that point to its key structural features. For instance, signals for an exocyclic methylene (B1212753) group (C-13) typically appear as two doublets around δ 6.13 and δ 5.55 ppm. ingentaconnect.comresearchgate.net Another key feature is a signal for the olefinic proton at C-3, which is observed as a broad singlet around δ 5.48 ppm. ingentaconnect.comresearchgate.net

The ¹³C NMR spectrum provides further confirmation of the structure. The lactone carbonyl (C-12) is characterized by a signal at approximately δ 170.0 ppm. ingentaconnect.comresearchgate.net The carbons of the exocyclic double bond (C-11 and C-13) and the endocyclic double bond (C-3 and C-4) resonate at δ 142.5, 121.3, 125.7, and 136.5 ppm, respectively. ingentaconnect.comresearchgate.net The presence of two hydroxyl-bearing carbons (C-4 and C-6) is also confirmed by their respective chemical shifts.

2D NMR techniques, such as ¹H-¹H Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC), are crucial for establishing connectivity. nih.govkoreascience.kr COSY spectra reveal proton-proton coupling networks, allowing for the tracing of adjacent protons within the molecule's spin systems. ipb.pt HSQC correlates directly bonded proton and carbon atoms, linking the assignments from the two spectra. Heteronuclear Multiple Bond Correlation (HMBC) experiments provide information about longer-range (2-3 bond) C-H correlations, which is vital for piecing together the entire molecular structure.

The relative stereochemistry of this compound has been deduced through Nuclear Overhauser Effect (NOE) difference measurements. ingentaconnect.com Specifically, observed NOEs between H-1 and H-5, H-5 and H-7, and H-8 and H-9α helped to establish the 1R,5R,6R,7R,8S,10R configuration. ingentaconnect.com

Table 1: ¹H and ¹³C NMR Spectroscopic Data for this compound (in DMSO-d₆) researchgate.net

PositionδC (ppm)δH (ppm), Multiplicity (J in Hz)
154.212.88 (dd, J = 10.9, 8.4)
2--
3125.685.48 (s br)
4136.50-
549.922.92 (dd, J = 9.2, 1.5)
679.624.34 (dd, J = 10.9, 8.8)
748.113.56 (dt, J = 8.8, 3.8)
863.604.18 (ddd, J = 7.5, 7.2, 6.2)
942.811.96 (dd, J = 14.8, 7.2, H-9a) / 1.76 (dd, J = 14.8, 7.5, H-9b)
1051.57-
11142.48-
12170.04-
13121.286.13 (d, J = 3.8, H-13a) / 5.55 (d, J = 3.8, H-13b)
1431.901.11 (s)
1517.471.81 (d, J = 1.5)

Mass Spectrometry (MS) in Molecular Characterization and Identification (e.g., HPLC-TOF-ESI-MS)

Mass spectrometry (MS) is indispensable for determining the molecular weight and elemental formula of this compound. Electron Ionization Mass Spectrometry (EIMS) of this compound shows a molecular ion (M⁺) peak at an m/z of 264.25. ingentaconnect.com This corresponds to the molecular formula C₁₅H₂₀O₄. The fragmentation pattern in EIMS often shows characteristic losses of water molecules (H₂O), resulting in peaks at m/z 246 and 228, which is consistent with the presence of hydroxyl groups. ingentaconnect.com

Modern hyphenated techniques, such as High-Performance Liquid Chromatography coupled with Time-of-Flight Electrospray Ionization Mass Spectrometry (HPLC-TOF-ESI-MS), provide highly accurate mass measurements, further confirming the molecular formula. nih.govphcog.comnih.govphcog.com This technique is particularly powerful for analyzing complex mixtures, allowing for the identification of known compounds like this compound in plant extracts. nih.govphcog.comnih.gov The combination of retention time from HPLC with the accurate mass from TOF-MS offers high confidence in compound identification. lcms.cz ESI is a soft ionization technique that typically yields a protonated molecule [M+H]⁺ or other adducts (e.g., [M+Na]⁺), which helps to unequivocally establish the molecular weight. waters.com

Table 2: Mass Spectrometry Data for this compound

TechniqueIonm/z (Mass-to-charge ratio)Inferred Information
EIMS[M]⁺264.25Molecular Weight, confirms C₁₅H₂₀O₄ formula ingentaconnect.com
EIMS[M-H₂O]⁺246Loss of one water molecule ingentaconnect.com
EIMS[M-2H₂O]⁺228Loss of two water molecules ingentaconnect.com

X-ray Crystallography for Absolute Stereochemistry Determination

X-ray crystallography is the gold standard for determining the absolute stereochemistry of a chiral molecule, providing an unambiguous three-dimensional structure. vcu.edunih.gov While a crystal structure for this compound itself is not prominently reported in the literature, this technique has been successfully applied to its close structural analogues, such as Cumambrin A. nih.govkoreascience.kr

The single-crystal X-ray diffraction analysis of Cumambrin A definitively verified its stereochemistry. nih.govkoreascience.kr Given the close structural relationship between Cumambrin A and this compound, these data provide strong corroborative evidence for the stereochemical assignments in this compound made by other means, such as NMR. In natural product chemistry, it is a common and accepted practice to infer the stereochemistry of a series of related compounds based on the definitive X-ray structure of one of its members. The absolute configuration of this compound was also supported by NOE difference experiments in NMR spectroscopy. ingentaconnect.com

Complementary Spectroscopic Methods in Structure Confirmation

In addition to NMR and MS, other spectroscopic methods provide complementary data that support the structural elucidation of this compound.

Infrared (IR) Spectroscopy : IR spectroscopy is used to identify the functional groups present in a molecule. haflonggovtcollege.ac.inscribd.com The IR spectrum of this compound would be expected to show characteristic absorption bands for hydroxyl (-OH) groups (a broad band around 3400 cm⁻¹) and the α,β-unsaturated γ-lactone carbonyl (C=O) group (a strong band around 1760 cm⁻¹). thieme-connect.com The presence of C=C double bonds would also be indicated by absorptions in the 1650-1600 cm⁻¹ region. slideshare.net

Ultraviolet-Visible (UV-Vis) Spectroscopy : UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for detecting conjugated systems. scribd.comnih.gov The α,β-unsaturated lactone moiety in this compound acts as a chromophore, which would result in a characteristic UV absorption maximum. researchgate.net

Electronic Circular Dichroism (ECD) : For chiral molecules, ECD spectroscopy can be a powerful tool for assigning the absolute configuration. researchgate.net By comparing experimentally measured ECD spectra with those calculated using quantum chemical methods, the absolute stereochemistry can be determined. researchgate.net This method is especially valuable when suitable crystals for X-ray analysis cannot be obtained.

Together, these complementary techniques provide a detailed and cross-validated picture of the structure of this compound, ensuring the accuracy of the assigned molecular framework and its stereochemistry. cnjournals.com

Biological Activities of Cumambrin B: in Vitro and Ex Vivo Investigations

Modulation of Inflammatory Processes

Cumambrin B has demonstrated the ability to modulate key inflammatory responses in cellular models. Its effects are largely attributed to its interaction with critical signaling pathways and the subsequent reduction in the production of inflammatory mediators.

Inhibition of Pro-inflammatory Mediator Production in Cellular Models

This compound has been shown to inhibit the production of several key pro-inflammatory mediators. In murine macrophage-like RAW 264.7 cells, this compound has demonstrated inhibitory activity on the release of nitric oxide (NO). koreascience.kr Sesquiterpene lactones, the class of compounds to which this compound belongs, are known to suppress the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β). yakhak.orgplos.orgmdpi.comoncotarget.commedicinalcrop.org This suppression is often linked to the inhibition of signaling pathways like nuclear factor-kappa B (NF-κB). yakhak.orgmdpi.comnih.gov Additionally, some sesquiterpene lactones can reduce the production of prostaglandin (B15479496) E2 (PGE2), another important mediator of inflammation. medicinalcrop.orgresearchgate.netnih.gov

The anti-inflammatory effects of sesquiterpene lactones are often attributed to their α-methylene-γ-lactone moiety, which can interact with cellular components. nih.gov For instance, the inhibition of NF-κB, a key transcription factor for pro-inflammatory genes, is a common mechanism of action for many sesquiterpene lactones. mdpi.comresearchgate.netresearchgate.net

Cellular Responses in Lipopolysaccharide-Stimulated Systems

Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is a potent activator of inflammatory responses in immune cells like macrophages. In LPS-stimulated RAW 264.7 macrophages, sesquiterpene lactones have been observed to suppress the inflammatory cascade. yakhak.orgplos.org

This compound's parent compound, Cumambrin A, has been shown to inhibit the NF-κB signaling pathway induced by RANKL, a key molecule in bone metabolism, which shares signaling components with the LPS pathway. researchgate.netresearchgate.netnih.gov This suggests a potential mechanism for this compound in mitigating LPS-induced inflammation. The NF-κB pathway is central to the expression of many pro-inflammatory genes, including those for TNF-α, IL-6, and inducible nitric oxide synthase (iNOS), the enzyme responsible for producing NO. yakhak.orgmedicinalcrop.org

Furthermore, studies on other sesquiterpene lactones have revealed their ability to inhibit the phosphorylation of key signaling proteins in the NF-κB pathway, preventing the translocation of NF-κB into the nucleus and subsequent gene transcription. researchgate.netconicet.gov.ar Some sesquiterpene lactones also affect the STAT3 pathway, another important signaling route in inflammation and cancer. windows.netnih.gov

Anti-proliferative and Cytotoxic Effects in Cancer Cell Lines

This compound has been investigated for its potential to inhibit the growth and induce the death of various cancer cells. These studies have highlighted its cytotoxic and anti-proliferative activities across a range of human cancer cell lines.

Growth Inhibition in Diverse Cancer Cell Lines (e.g., HCT-116, U937, K562, HeLa, MCF7, A431)

This compound has demonstrated cytotoxic activity against several human tumor cell lines. researchgate.net Research on various sesquiterpene lactones has consistently shown their anti-proliferative effects. For instance, related compounds have exhibited growth inhibitory activity against human cancer cell lines such as HCT-116 (colon cancer), U937 (histiocytic lymphoma), K562 (chronic myelogenous leukemia), HeLa (cervical cancer), and MCF7 (breast cancer). researchgate.netresearchgate.net

The cytotoxic potential of these compounds is often significant, with some showing IC50 values (the concentration required to inhibit the growth of 50% of cells) in the low micromolar or even sub-micromolar range. researchgate.net The anti-proliferative activity of sesquiterpene lactones is a key area of interest in the search for new anticancer agents. researchgate.net

Table 1: Cytotoxic Activity of Sesquiterpene Lactones Against Human Cancer Cell Lines

Compound Cell Line IC50 (µg/mL)
Costunolide (B1669451) HCT15 < 0.3
Costunolide UO-31 < 0.3
Cumambrin A HCT15 < 5.0
Cumambrin A UO-31 < 5.0
Hendelin HCT15 < 5.0
Hendelin UO-31 < 5.0

Data sourced from a study on the cytotoxicity of nine sesquiterpene lactones. researchgate.net

Induction of Programmed Cell Death Pathways in Vitro

The anti-cancer effects of sesquiterpene lactones like this compound are often mediated by the induction of apoptosis, or programmed cell death. nih.govnih.gov This process involves a series of cellular events leading to the controlled dismantling of the cell, a crucial mechanism for eliminating damaged or cancerous cells.

Studies have shown that these compounds can trigger both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways of apoptosis. nih.govnih.gov Key events in apoptosis include the activation of caspases, a family of proteases that execute the death program, and changes in the expression of pro-apoptotic and anti-apoptotic proteins. mdpi.commedsci.org For example, the upregulation of the pro-apoptotic protein Bax and the downregulation of the anti-apoptotic protein Bcl-2 can shift the cellular balance towards apoptosis. nih.govmedsci.org

The induction of apoptosis is a hallmark of many effective cancer therapies, and the ability of sesquiterpene lactones to activate these pathways underscores their therapeutic potential. nih.govmdpi.com

Cell Cycle Perturbation Analysis in Neoplastic Cells

In addition to inducing apoptosis, this compound and related compounds can exert their anti-proliferative effects by interfering with the cell cycle. mdpi.comnih.govfrontiersin.org The cell cycle is a tightly regulated process that governs cell division, and its disruption can prevent cancer cells from multiplying.

Sesquiterpene lactones have been shown to cause cell cycle arrest at different phases, such as G0/G1, S, or G2/M, depending on the specific compound and the cancer cell type. nih.govnih.govresearchgate.net This arrest prevents the cells from progressing through the division cycle, thus halting their proliferation. The mechanisms underlying cell cycle arrest often involve the modulation of key regulatory proteins such as cyclins and cyclin-dependent kinases (CDKs). mdpi.comnih.gov For instance, the upregulation of cell cycle inhibitors like p21 can lead to a G2/M arrest. mdpi.com

By inducing cell cycle arrest, this compound and its chemical relatives can effectively inhibit the uncontrolled growth that is characteristic of cancer. nih.govfigshare.com

Antimicrobial Efficacy

The effectiveness of this compound against microbial agents has been a subject of laboratory investigation. The following sections detail its known antibacterial and antifungal activities.

Antibacterial Activity against Select Microbial Strains (e.g., Bacillus subtilis, Staphylococcus aureus, Vibrio parahaemolyticus)

Research into the antibacterial properties of this compound has yielded specific outcomes. In a study analyzing compounds from Chrysanthemum boreale, this compound was evaluated for its activity against several bacterial species. The findings indicated that the parent compound, this compound, was entirely inactive against the tested strains, which included Bacillus subtilis and Staphylococcus aureus. mdpi.com In contrast, its derivatives, angeloylthis compound and tigloylthis compound, demonstrated antibacterial activity in the same study. mdpi.com

Information regarding the specific activity of this compound against Vibrio parahaemolyticus was not available in the reviewed literature.

Bacterial StrainReported Activity of this compoundSource
Bacillus subtilisInactive mdpi.com
Staphylococcus aureusInactive mdpi.com
Pseudomonas aeruginosaInactive mdpi.com
Bacillus cereusInactive mdpi.com
Vibrio parahaemolyticusData not availableN/A

Antifungal Activity in Laboratory Assays

Based on a comprehensive review of the available scientific literature, there is no specific data regarding the antifungal activity of this compound from laboratory assays.

Regulation of Osteoclastogenesis and Bone Resorption

The potential role of this compound in bone metabolism, specifically its influence on the formation and function of osteoclasts, has been considered.

Inhibition of Osteoclast Differentiation in Bone Marrow-Derived Macrophages and Other Cell Lines

A review of the scientific literature did not yield specific studies investigating the effect of this compound on the inhibition of osteoclast differentiation in bone marrow-derived macrophages or other relevant cell lines. While related compounds such as Cumambrin A have been studied for these properties, data focusing exclusively on this compound is not available. nih.govresearchgate.netresearchgate.net

Impact on Bone Resorption Function in In Vitro Models

There is a lack of available data from in vitro models detailing the specific impact of this compound on the function of bone resorption.

Enzyme Modulation and Inhibition Profiles

An examination of the scientific literature provided no specific information on the enzyme modulation or inhibition profiles of this compound. While studies have been conducted on other compounds isolated from the same plant sources for their effects on enzymes like aldose reductase, these findings have not been attributed to this compound. mdpi.com

Characterization of Direct Enzyme Inhibition

The direct inhibitory effects of this compound on specific enzymes have been explored in a limited number of studies, primarily in the context of its antimicrobial properties. The data regarding its efficacy as a direct enzyme inhibitor appears to be context-dependent and, in some cases, contradictory.

Research into the biological activities of sesquiterpene lactones from sagebrush indicates that this compound possesses some antimicrobial properties. One study reported that this compound and its derivatives were capable of strongly inhibiting the growth of certain bacteria, while showing weaker inhibition against others. arizona.edu The compound has also been described as weakly antifungal. arizona.edu The mechanism for this activity is often attributed to the α-methylene-γ-lactone group, a functional moiety common to many biologically active sesquiterpene lactones. arizona.edu This group is thought to interact with biological molecules, potentially including essential enzymes in microorganisms.

However, other research offers a contrasting view. A study comparing the antibacterial effects of this compound and its derivatives, angeloylthis compound and tigloylthis compound, found that the parent this compound was "totally inactive" against several bacterial strains, including P. aeruginosa, B. subtilis, B. cereus, and S. aureus. mdpi.com In contrast, its derivatives demonstrated measurable antibacterial activity. mdpi.com This suggests that the specific chemical structure, beyond the mere presence of the lactone ring, is critical for direct inhibitory action in this context.

Currently, specific quantitative data on the direct inhibition of isolated enzymes, such as the half-maximal inhibitory concentration (IC₅₀), is not widely available in the scientific literature for this compound. IC₅₀ values are a standard measure of an inhibitor's potency and are crucial for quantifying its effectiveness against a specific enzyme. edx.org

Table 1: Summary of Reported Direct Biological Activities of this compound This table is interactive. Click on the headers to sort the data.

Activity Type Target Organism/System Observed Effect Source
Antibacterial Various bacteria Strong to weak inhibition arizona.edu
Antibacterial P. aeruginosa, B. subtilis, B. cereus, S. aureus Inactive mdpi.com
Antifungal Not specified Weakly active arizona.edu
Cytotoxic Human cancer cell lines (UACC 62, HCT 15, etc.) Investigated, but specific results for this compound not detailed in cited abstract. thieme-connect.com

Indirect Modulation of Enzyme Activities within Cellular Signaling Cascades

Beyond direct interaction with enzymes, this compound has the potential to indirectly modulate enzyme activity by interfering with cellular signaling pathways. This is a characteristic feature of many sesquiterpene lactones (SLs), which are known to be potent regulators of inflammatory signaling cascades. mdpi.com While direct research on this compound's role in this area is limited, the activities of closely related SLs and the general mechanisms of the compound class provide a strong basis for its expected effects.

The primary pathway implicated in the action of SLs is the nuclear factor-κB (NF-κB) signaling cascade. nih.govmdpi.com NF-κB is a key transcription factor that controls the gene expression of numerous proteins involved in inflammation and immune responses, including several enzymes. nih.gov The proposed mechanism involves the alkylation of a key cysteine residue on the p65 subunit of NF-κB by the SL's α-methylene-γ-lactone moiety. mdpi.com This covalent modification inhibits the ability of NF-κB to bind to DNA, thereby suppressing the transcription of its target genes. mdpi.com

Enzymes whose expression and activity are regulated by NF-κB, and are thus likely modulated by compounds like this compound, include:

Cyclooxygenase-2 (COX-2): A key enzyme in the synthesis of prostaglandins, which are inflammatory mediators. nih.gov

Inducible Nitric Oxide Synthase (iNOS): An enzyme that produces large quantities of nitric oxide, a molecule involved in inflammatory processes. mdpi.com

Matrix Metalloproteinases (MMPs): A family of enzymes, such as MMP-1, MMP-9, and MMP-13, responsible for degrading the extracellular matrix, a process active in inflammation and tissue remodeling. nih.gov

Furthermore, SLs are known to regulate other signaling pathways, such as the Mitogen-Activated Protein Kinase (MAPK) pathway. mdpi.comresearchgate.net The MAPK cascade is another critical regulator of cellular processes, and its modulation can affect the activity of numerous downstream enzymes and transcription factors. frontiersin.org For example, studies on the closely related Cumambrin A have shown it suppresses the phosphorylation of Extracellular signal-Regulated Kinase (ERK), a key component of the MAPK pathway. researchgate.netresearchgate.net While these specific effects have not been documented for this compound, its structural similarity to Cumambrin A suggests it may possess similar capabilities.

Table 2: Potential Indirect Enzyme Modulation by this compound via Signaling Pathways This table is interactive. Click on the headers to sort the data.

Signaling Pathway General Effect of Sesquiterpene Lactones Consequent Enzyme Modulation Source
NF-κB Pathway Inhibition of p65 subunit activation Downregulation of COX-2, iNOS, and MMPs expression mdpi.comnih.gov
MAPK Pathway Modulation of ERK, JNK, p38 phosphorylation Altered activity of downstream kinases and transcription factors mdpi.comresearchgate.net
STAT3 Pathway Inhibition of expression Potential modulation of STAT3-regulated enzymes nih.govu-szeged.hu

Molecular Mechanisms of Action of Cumambrin B

Targeting of Key Intracellular Signaling Pathways

Research into Cumambrin B and its class of compounds, sesquiterpene lactones (SLs), has revealed a capacity to interfere with complex signaling networks inside the cell. This modulation is central to its mechanism of action.

This compound has been identified as an inhibitor of the Nuclear Factor-kappa B (NF-κB) transcription factor acs.org. The NF-κB pathway is a cornerstone of the inflammatory response, and its activation leads to the expression of numerous pro-inflammatory genes acs.org. Sesquiterpene lactones are known to possess significant anti-inflammatory activity, which is largely attributed to their ability to suppress this pathway acs.orgnih.gov.

The proposed mechanism for this inhibition involves the direct alkylation of the p65 subunit of the NF-κB protein complex acs.orgnih.gov. Specifically, the α-methylene-γ-lactone structure common to many SLs can react with cysteine residues on target proteins via a Michael-type addition nih.gov. For the NF-κB pathway, this interaction is thought to occur at cysteine-38 in the DNA-binding domain of the p65 subunit, thereby inhibiting the ability of NF-κB to bind to DNA and initiate the transcription of its target genes acs.orgnih.gov. This inhibitory effect is considered a class effect for many sesquiterpene lactones nih.govmdpi.com.

The Mitogen-Activated Protein Kinase (MAPK) cascades—comprising key kinases such as JNK, ERK, and p38—are crucial signaling pathways that translate extracellular stimuli into a wide range of cellular responses, including inflammation and apoptosis. The NF-κB pathway is closely associated with MAPK signaling nih.gov.

While direct studies on this compound's specific effects on each MAPK component are limited, evidence from related compounds and extracts suggests modulation of this cascade. For instance, the anti-inflammatory activity of other sesquiterpenoids isolated from the Chrysanthemum genus has been linked to the downregulation of MAPK activation semanticscholar.orgmdpi.com. Furthermore, an essential oil from Chrysanthemum boreale, a known source of this compound, was shown to induce the phosphorylation of p38 MAPK in melanoma cells mdpi.com. Another compound, handelin, from the same plant, was found to suppress the phosphorylation of JNK and ERK mdpi.com. The anticancer properties of feverfew, a plant that also contains this compound, have been associated with the modulation of both MAPK and NF-κB signaling pathways researchgate.net.

Compound/Extract Source MAPK Target Observed Effect Reference
Chrysanthemum boreale Essential Oil p38 Induces phosphorylation mdpi.com
Handelin (from C. boreale) JNK, ERK Suppresses phosphorylation mdpi.com
Chrysanthemulide A MAPK Pathway Downregulates activation semanticscholar.orgmdpi.com
Feverfew Extract (contains this compound) MAPK Pathway Associated with modulation researchgate.net

The Nrf2/Keap1/ARE pathway is the primary regulator of cytoprotective responses to oxidative and electrophilic stress. There is currently limited direct evidence detailing the interaction of this compound with this pathway. However, other bioactive compounds isolated from Chrysanthemum boreale have been shown to exert effects through the activation of Keap1-Nrf2 signaling in macrophages, indicating that compounds from this plant source can engage this particular cytoprotective pathway mdpi.com.

The Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor involved in cellular proliferation, survival, and differentiation. Sesquiterpene lactones as a class have been identified as regulators of several transcription factors beyond NF-κB, including STAT3 nih.govmdpi.com. Studies on other related compounds have demonstrated an ability to inhibit the expression of STAT3, suggesting a potential mechanism for this compound researchgate.net.

Direct Interaction with Cellular Receptors and Proteins (e.g., RANKL-RANK interactions)

This compound's interaction with receptor systems like the Receptor Activator of Nuclear Factor-kappa B Ligand (RANKL) and its receptor RANK appears to be indirect, occurring through the modulation of downstream signaling pathways. The binding of RANKL to RANK is a critical step in osteoclast differentiation and bone resorption, and this process is heavily dependent on the activation of the NF-κB pathway mdpi.com.

Cumambrin A, a closely related compound, has been shown to mediate its effects on osteoclastogenesis by suppressing RANKL-induced NF-κB activity mdpi.com. This effect is not unique; several sesquiterpene lactones have been demonstrated to inhibit the RANKL-induced activation of the NF-κB signaling pathway mdpi.com. Therefore, this compound likely interferes with the consequences of the RANKL-RANK interaction by inhibiting NF-κB, a key downstream effector of the pathway.

Transcriptional and Translational Regulation of Gene Expression

The primary mechanism by which this compound regulates gene expression is through its inhibition of key transcription factors. By targeting pathways like NF-κB and potentially STAT3, this compound effectively blocks the transcriptional activation of a host of genes involved in the inflammatory process nih.govmdpi.com.

NF-κB is a master regulator of pro-inflammatory gene expression nih.gov. Its inhibition by this compound would be expected to downregulate the expression of genes encoding for pro-inflammatory cytokines (e.g., TNF-α, IL-1β), chemokines, and enzymes like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS) nih.govmdpi.com. This regulatory action at the transcriptional level is a direct consequence of the upstream effects on signaling pathways.

Target Pathway Key Transcription Factor Downstream Target Genes (Examples) Expected Effect of this compound
NF-κB Signaling p65/RelA TNF-α, IL-1β, COX-2, iNOS Transcriptional Downregulation
STAT3 Signaling STAT3 Genes for cell survival & proliferation Potential Transcriptional Downregulation

Mechanisms of Induced Cellular Demise (e.g., Apoptosis-related pathways, Necroptosis, Autophagy)

There is no available scientific literature detailing the specific mechanisms by which this compound might induce cellular demise. Research has not yet elucidated its potential interactions with apoptosis-related signaling cascades, such as the intrinsic or extrinsic pathways, or its effects on key mediator proteins like caspases and Bcl-2 family members. Furthermore, there is no information on whether this compound can trigger other forms of programmed cell death, such as necroptosis or autophagy.

Angiogenesis Modulation at the Cellular Level

The role of this compound in the modulation of angiogenesis at the cellular level is not documented in the current body of scientific research. There are no studies available that describe its effects on key angiogenic signaling pathways, such as the Vascular Endothelial Growth Factor (VEGF) pathway. Consequently, its impact on endothelial cell proliferation, migration, and tube formation, which are critical steps in the formation of new blood vessels, remains unknown.

Structure Activity Relationship Sar Studies of Cumambrin B and Its Analogues

Influence of Guaianolide Skeleton Modifications on Biological Activity

The guaianolide skeleton is a defining feature of Cumambrin B and related sesquiterpene lactones, and its structural integrity is paramount to their biological effects. windows.net Modifications to this orientjchem.orgorientjchem.orgmdpi.com-tricyclic ring system can significantly alter the compound's activity.

Studies on various guaianolide-type sesquiterpenoids isolated from the Chrysanthemum genus have highlighted the importance of the intact lactone ring for their pharmacological activities. mdpi.comresearchgate.net The reactivity of this functional group is often a key determinant of the compound's mechanism of action.

CompoundSkeleton TypeReported Biological ActivityReference
Cumambrin AGuaianolideAnti-inflammatory, Cytotoxic, Vasorelaxant mdpi.commdpi.com
This compoundGuaianolideCytotoxic windows.net
Angeloylthis compoundGuaianolideAntibacterial, Cytotoxic mdpi.com
BorenolideGuaianolideCytoprotective mdpi.com

Role of Specific Functional Groups and Stereochemical Configurations

The biological activity of this compound and its analogues is not solely dependent on the guaianolide skeleton but is also finely tuned by the presence and orientation of various functional groups. ashp.orgsolubilityofthings.com These include hydroxyl groups, ester moieties, and the α-methylene-γ-lactone ring, which are known to be key pharmacophores.

The α-methylene-γ-lactone moiety is a well-established reactive site in many biologically active sesquiterpene lactones. mdpi.com Its electrophilic nature allows it to undergo Michael-type addition reactions with nucleophilic residues, such as cysteine in proteins. This covalent modification of key signaling proteins, like NF-κB, is a primary mechanism for the anti-inflammatory and anticancer effects of compounds like Cumambrin A. mdpi.compitt.edu

The presence and position of hydroxyl and ester groups also play a significant role. For example, the ester group at C-8 in Cumambrin A contributes to its activity profile. windows.net The stereochemistry of these functional groups is critical, as it dictates the precise three-dimensional shape of the molecule and its ability to fit into the binding pocket of a target protein. Even minor changes in stereochemical configuration can lead to a significant loss of biological activity. mdpi.com

Functional GroupRole in Biological Activity
α-Methylene-γ-lactoneCovalent modification of proteins, crucial for anti-inflammatory and cytotoxic effects. mdpi.commdpi.com
Hydroxyl GroupCan form hydrogen bonds with target receptors, influencing binding affinity and specificity. mdpi.comashp.org
Ester MoietyAffects lipophilicity and can be hydrolyzed to release the active form of the compound. windows.net

Computational Approaches in SAR Elucidation

In recent years, computational methods have become indispensable tools for understanding the structure-activity relationships of natural products like this compound. collaborativedrug.com Molecular docking and Quantitative Structure-Activity Relationship (QSAR) modeling provide valuable insights into how these compounds interact with their biological targets at a molecular level.

Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a receptor. Docking studies with this compound analogues have helped to identify key amino acid residues involved in the binding interactions. orientjchem.orgmdpi.comnih.gov For example, docking simulations can reveal hydrogen bonds and hydrophobic interactions between the functional groups of the ligand and the active site of a protein, explaining the observed biological activity. mdpi.com

Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. imist.masemanticscholar.org These models use molecular descriptors, which quantify various physicochemical properties of the molecules, to predict the activity of new, untested compounds. nih.gov For instance, a QSAR study on a series of guaianolides could identify which combination of electronic, steric, and hydrophobic properties leads to optimal biological activity. dergipark.org.trresearchgate.net

These computational approaches not only rationalize the existing SAR data but also guide the design and synthesis of new, more potent, and selective analogues of this compound for therapeutic applications. nih.gov

Computational MethodApplication in this compound SAR
Molecular DockingPredicts binding modes and identifies key interactions with target proteins. orientjchem.orgmdpi.commdpi.com
QSAR ModelingDevelops predictive models to correlate molecular structure with biological activity and guide the design of new analogues. imist.manih.govresearchgate.net

Analytical Methodologies for Research and Quantification of Cumambrin B

Advanced Chromatographic Techniques for Separation and Quantification

Chromatography is a fundamental technique for separating mixtures into their individual components. thermopedia.combirmingham.ac.uk For the analysis of Cumambrin B, several advanced chromatographic methods are utilized, often coupled with sensitive detectors to achieve high resolution and accurate quantification.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique in the analysis of this compound. researchgate.net It is frequently paired with various detectors to enhance its specificity and sensitivity.

HPLC with Ultraviolet (UV) and Evaporative Light Scattering Detection (ELSD) : This combination has been successfully used for the quantification of this compound and related sesquiterpenes. nih.govphcog.com In one method, a binary gradient elution program with acetonitrile (B52724) and ultrapure water is used for chromatographic separation. nih.govphcog.com The UV detector is set at a specific wavelength (e.g., 205 nm) to detect compounds that absorb UV light, while the ELSD is suitable for a wide range of compounds and helps to eliminate baseline drift. nih.govnih.gov This dual-detector approach provides both sensitivity and accuracy. nih.govphcog.com

HPLC coupled with Time-of-Flight Electrospray Ionization Mass Spectrometry (HPLC-TOF-ESI-MS) : This powerful hyphenated technique is used for both qualitative and quantitative analysis. nih.govphcog.com It allows for the identification of not only this compound but also a range of other constituents in a sample extract based on their mass-to-charge ratio. nih.govphcog.com This method is highly valued for its ability to provide detailed structural information. solubilityofthings.com

Gas Chromatography-Mass Spectrometry (GC-MS) is another valuable tool, particularly for volatile or semi-volatile compounds. While less common for sesquiterpene lactones like this compound without derivatization due to their lower volatility, GC-MS can be employed for the analysis of related compounds in plant extracts. birmingham.ac.ukmontana.edu The technique separates compounds based on their volatility and interaction with the stationary phase, with the mass spectrometer providing definitive identification. birmingham.ac.uk

The table below summarizes typical parameters used in HPLC methods for the analysis of this compound and related compounds.

ParameterHPLC-UV-ELSDSource(s)
Mobile Phase Acetonitrile and Ultrapure Water (gradient elution) nih.govphcog.com
Column Temperature 30°C nih.govphcog.com
UV Wavelength 205 nm nih.govphcog.com

Spectroscopic Methods for Detection, Identification, and Purity Assessment in Research Samples

Spectroscopy involves the interaction of electromagnetic radiation with matter to elucidate the structure and properties of molecules. solubilityofthings.com It is indispensable for the identification and purity assessment of this compound in research settings.

Nuclear Magnetic Resonance (NMR) Spectroscopy : NMR is a powerful technique for determining the detailed three-dimensional structure of molecules. solubilityofthings.com It provides information about the connectivity and spatial arrangement of atoms within the this compound molecule. researchgate.net Specific NMR data, including ¹H and ¹³C chemical shifts, are used to confirm the identity of the isolated compound. researchgate.net

Infrared (IR) Spectroscopy : IR spectroscopy is used to identify the functional groups present in a molecule. solubilityofthings.comsolubilityofthings.com The IR spectrum of this compound will show characteristic absorption bands corresponding to its functional groups, such as the γ-lactone ring and hydroxyl groups, which helps in its identification.

Mass Spectrometry (MS) : As a standalone technique or coupled with chromatography, MS is crucial for determining the molecular weight and elemental composition of this compound. solubilityofthings.comsolubilityofthings.com High-resolution mass spectrometry can provide a highly accurate molecular formula, which is a key piece of data for confirming the identity of the compound.

Ultraviolet-Visible (UV-Vis) Spectroscopy : This technique is used to study the electronic transitions within a molecule and can be used for both qualitative and quantitative analysis. solubilityofthings.com While not as structurally informative as NMR or MS, it is a rapid and straightforward method for detecting the presence of chromophores in this compound and for quantifying its concentration in solution. japsonline.com

The following table outlines the application of various spectroscopic methods in the analysis of this compound.

Spectroscopic TechniqueApplicationSource(s)
NMR Spectroscopy Detailed 3D structure elucidation, confirmation of identity. researchgate.netsolubilityofthings.com
IR Spectroscopy Identification of functional groups. solubilityofthings.comsolubilityofthings.com
Mass Spectrometry Determination of molecular weight and elemental composition. solubilityofthings.comsolubilityofthings.com
UV-Vis Spectroscopy Detection of chromophores, quantification. solubilityofthings.comjapsonline.com

Bioanalytical Methods for Detection in Preclinical Biological Matrices

Bioanalytical methods are essential for studying the behavior of this compound in biological systems, such as in preclinical research involving cell lysates or animal tissues. asiapharmaceutics.infopnrjournal.com These methods need to be highly sensitive and selective to detect and quantify low concentrations of the analyte in complex biological matrices. mdpi.com

The development of a robust bioanalytical method involves several key steps, including sample preparation, chromatographic separation, and detection. japsonline.com

Sample Preparation : This is a critical step to remove interferences from the biological matrix and to concentrate the analyte. mdpi.com Common techniques include protein precipitation (PPT), liquid-liquid extraction (LLE), and solid-phase extraction (SPE). mdpi.com The choice of method depends on the properties of this compound and the nature of the biological matrix (e.g., plasma, serum, tissue homogenates). bebac.at

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) : This is the gold standard for bioanalysis due to its high sensitivity, selectivity, and specificity. pnrjournal.com LC separates this compound from other components in the prepared sample, and the tandem mass spectrometer provides highly selective and sensitive detection and quantification. pnrjournal.combebac.at This technique is crucial for pharmacokinetic studies, which track the absorption, distribution, metabolism, and excretion of a compound in a biological system. asiapharmaceutics.info

The validation of these bioanalytical methods is crucial to ensure their reliability and reproducibility for their intended purpose. pnrjournal.com Validation parameters typically include accuracy, precision, linearity, limit of detection (LOD), limit of quantification (LOQ), selectivity, and stability. japsonline.compnrjournal.com

Bioanalytical Method ComponentPurposeSource(s)
Sample Preparation (e.g., LLE, SPE) Removal of interferences from biological matrices (cell lysates, tissues), analyte concentration. mdpi.com
LC-MS/MS Highly sensitive and selective separation, detection, and quantification of this compound in biological samples. pnrjournal.commdpi.com
Method Validation Ensures the reliability and reproducibility of the analytical data for parameters like accuracy, precision, and sensitivity. japsonline.compnrjournal.com

Preclinical Research Models and Experimental Methodologies for Cumambrin B Evaluation

In Vitro Cell Culture Models for Biological Activity Assessment

In vitro cell culture models are fundamental in the initial screening and mechanistic evaluation of Cumambrin B. These systems allow for the controlled investigation of the compound's effects on specific cell types implicated in various pathologies, including cancer and inflammatory diseases.

Researchers have utilized a variety of human and murine cell lines to test the bioactivity of this compound and its closely related analogue, Cumambrin A. For instance, in the context of cancer research, human colorectal cancer cells (HCT-116) and breast cancer cell lines (such as MCF-7 and MDA-MB-231) are commonly employed to assess anti-proliferative and cytotoxic effects. embopress.orgnih.govmdpi.com Studies on HCT-116 have demonstrated the dose-dependent growth-inhibitory effects of sesquiterpene lactones. mdpi.com In breast cancer research, cell lines like MCF-7, MDA-MB-231, and HCC-1954 are used to investigate mechanisms related to cell invasion, metastasis, and response to treatment. embopress.orgnih.gov

For evaluating anti-inflammatory and immunomodulatory properties, the murine macrophage cell line RAW 264.7 is a standard model. mdpi.comresearchgate.net These cells, when stimulated with agents like lipopolysaccharide (LPS), mimic an inflammatory response, allowing researchers to study how this compound affects inflammatory pathways. Similarly, to investigate its role in bone biology, particularly its effect on osteoporosis, bone marrow-derived macrophages (BMMs) and RAW 264.7 cells are used as precursors for osteoclasts. researchgate.netnih.govresearchgate.net The differentiation of these cells into bone-resorbing osteoclasts is induced by the Receptor Activator of Nuclear Factor-κB Ligand (RANKL), providing a system to test the inhibitory potential of compounds like Cumambrin A on osteoclastogenesis. nih.govresearchgate.net

The following table summarizes the key in vitro models used in the study of Cumambrin A, a closely related and more extensively studied compound, which provides a strong inferential basis for this compound research.

Table 1: In Vitro Cell Culture Models Used in Sesquiterpene Lactone Research

Cell LineCell Type/OriginBiological Activity StudiedKey Findings & Mechanisms Investigated
RAW 264.7 Murine MacrophageAnti-inflammatory, OsteoclastogenesisInhibition of RANKL-induced NF-κB and NFATc1 activity; Suppression of JNK and ERK signaling pathways. mdpi.comresearchgate.netnih.govresearchgate.net
BMMs Murine Bone Marrow-Derived MacrophagesOsteoclastogenesis, Bone ResorptionInhibition of osteoclast formation and differentiation; Suppression of osteoclast marker genes (Cathepsin K, V-ATPase d2). researchgate.netnih.govresearchgate.net
HCT-116 Human Colorectal CarcinomaAnticancer, Anti-proliferativeDose-dependent growth inhibition. mdpi.com
MCF-7 Human Breast Adenocarcinoma (ER+)Anticancer, Invasion, MetastasisUsed to study hormone-positive breast cancer pathways and protein expression profiles. embopress.orgnih.govmdpi.com
MDA-MB-231 Human Breast Adenocarcinoma (Triple-Negative)Anticancer, Invasion, MetastasisUsed to study aggressive, triple-negative breast cancer and the effects on migratory capacity. embopress.org
U937 Human LeukemiaApoptosis ModulationInvestigated for cytoprotective effects and modulation of drug-induced apoptosis. mdpi.com
SH-SY5Y Human NeuroblastomaNeuroprotectionUsed to assess protective effects against oxidative stress-induced neurotoxicity. mdpi.com

Ex Vivo Tissue Culture and Organotypic Models

Currently, there is limited specific information available in peer-reviewed literature regarding the use of ex vivo tissue culture or organotypic models for the evaluation of this compound. While these models, which involve the use of fresh tissue explants or 3D tissue constructs, are valuable for bridging the gap between in vitro and in vivo research, their application specifically for this compound has not been extensively documented. The development of patient-derived xenografts (PDXs), where tumor fragments from patients are implanted in immunodeficient mice, represents a related advanced model, though this falls more within the in vivo category. mdpi.com Future research could benefit from employing ex vivo models, such as cultured bone fragments or tumor slices, to study the effects of this compound in a more physiologically relevant microenvironment.

In Vivo Animal Models for Investigating Systemic Biological Effects

In vivo animal models are crucial for understanding the systemic effects of this compound, providing insights into its efficacy in a whole-organism context. These models are particularly important for studying complex conditions like inflammation, bone disease, and cancer.

For assessing anti-inflammatory activity, the carrageenan-induced paw edema model in rats or mice is a standard and widely used method. mdpi.combrieflands.comexplorationpub.commdpi.com In this model, injection of carrageenan into the paw induces an acute, localized inflammatory response, characterized by swelling (edema). explorationpub.commdpi.com The efficacy of an anti-inflammatory agent is measured by its ability to reduce the volume of this edema over time. mdpi.com This model has been used to demonstrate the in vivo anti-inflammatory effects of compounds structurally related to this compound. mdpi.com

In the context of bone disease, the ovariectomized (OVX) mouse model is the gold standard for studying postmenopausal osteoporosis. nih.gov Ovariectomy induces estrogen deficiency, leading to accelerated bone loss and mimicking the human condition. nih.govresearchprotocols.org This model has been instrumental in showing that Cumambrin A can protect against estrogen withdrawal-induced bone loss by inhibiting osteoclast formation and bone resorption in vivo. nih.gov

For cancer research, tumor xenograft models are commonly employed. mdpi.comnih.govmdpi.com These models typically involve the subcutaneous or orthotopic (i.e., into the relevant organ, such as the tibia for bone-related cancers) injection of human cancer cells into immunocompromised mice (e.g., nude or SCID mice). mdpi.comnih.govmdpi.com This allows the tumor to grow in a living system, enabling the evaluation of a compound's ability to inhibit tumor growth and metastasis. ans-biotech.com While specific xenograft studies focusing solely on this compound are not prevalent, models using breast cancer cell lines like MDA-MB-231 are standard for creating bone metastases to test new therapies. mdpi.com

Table 2: In Vivo Animal Models for Preclinical Evaluation

Animal ModelCondition InvestigatedPurpose of the ModelKey Systemic Effects Investigated
Carrageenan-Induced Paw Edema (Rat/Mouse) Acute InflammationTo assess anti-inflammatory activity by inducing localized, acute edema. mdpi.comexplorationpub.commdpi.comReduction of paw swelling (edema volume). mdpi.com
Ovariectomized (OVX) Mouse Osteoporosis / Bone LossTo mimic postmenopausal estrogen deficiency and subsequent bone loss. nih.govPrevention of bone loss, reduction in osteoclast numbers, preservation of bone microarchitecture. nih.gov
Tumor Xenograft (Immunocompromised Mouse) Cancer (e.g., Breast Cancer)To evaluate the anti-tumor efficacy of a compound on human cancer cells growing in a living organism. mdpi.comnih.govmdpi.comInhibition of tumor growth, reduction in tumor volume, prevention of metastasis. ans-biotech.com

Application of Advanced 'Omics' Technologies in Preclinical Research

Advanced 'omics' technologies—such as transcriptomics, proteomics, and metabolomics—are increasingly being applied in preclinical research to obtain a global, unbiased view of the molecular changes induced by compounds like this compound. nih.govmdpi.comrevespcardiol.org These powerful techniques move beyond single-target analysis to map the complex network of genes, proteins, and metabolites affected by the compound, offering deep mechanistic insights. researchgate.net

Transcriptomics: This technology analyzes the complete set of RNA transcripts (the transcriptome) in a cell or tissue at a given moment. It can reveal how this compound alters gene expression patterns. For example, RNA sequencing could identify the upregulation of anti-apoptotic genes or the downregulation of pro-inflammatory cytokine genes, providing clues to the compound's mode of action. nih.gov

Proteomics: Proteomics is the large-scale study of proteins, particularly their structures and functions. mdpi.com Using techniques like mass spectrometry, researchers can identify and quantify thousands of proteins in a sample. nih.govnih.gov This approach can reveal how this compound affects key signaling proteins, such as those in the NF-κB and STAT3 pathways, which are central to inflammation and cancer. embopress.orgnih.govembopress.org Proteomic analysis of breast cancer cell lines, for instance, has been used to identify proteins and pathways associated with treatment resistance and metastasis, which could be targets for compounds like this compound. embopress.orgnih.gov

Metabolomics: This field focuses on the comprehensive analysis of metabolites within a biological system. mdpi.comrevespcardiol.org By measuring the changes in small molecules like lipids, amino acids, and nucleotides, metabolomics can provide a functional readout of the cellular state. frontiersin.org Integrated analysis of proteomics, transcriptomics, and metabolomics can offer a highly detailed picture of a drug's impact, linking gene expression changes to protein function and subsequent metabolic shifts. researchgate.netfrontiersin.org

While the direct application of a full multi-omics approach to this compound is still an emerging area, the methodologies are well-established. For example, proteomic analyses of breast cancer cell lines like MCF-7 have identified dysregulated proteins involved in metabolic reprogramming and transcription that represent potential therapeutic targets. mdpi.commdpi.com Luciferase reporter gene assays, a more targeted technique, have been used to confirm that Cumambrin A inhibits the activity of the transcription factors NF-κB and NFAT, which was first suggested by broader pathway analysis. researchgate.netresearchgate.net

Future Research Directions and Emerging Perspectives for Cumambrin B

Elucidation of Novel Molecular Targets and Undiscovered Signaling Pathways

While some biological activities of Cumambrin B have been documented, a comprehensive understanding of its molecular targets and the signaling pathways it modulates is still developing. Future research will likely focus on identifying novel protein binding partners and unraveling its impact on complex cellular signaling networks. The α-methylene-γ-lactone functional group present in cumambrins is known to be biologically active and can bind to sulfhydryl groups in amino acids and proteins, which may disrupt enzyme activity. arizona.edu This suggests a broad potential for interacting with various cellular components.

Recent in silico studies have explored the interaction of this compound with specific protein targets. For instance, molecular docking simulations have investigated its binding energy with proteins relevant to plant pests, suggesting potential applications in agriculture. dergipark.org.tr Further research is needed to validate these computational predictions through in vitro and in vivo experiments. Identifying these targets could reveal new therapeutic avenues for diseases where these pathways are dysregulated. For example, investigations into its effects on signaling pathways involved in cancer cell proliferation, such as those in human ovarian cancer cells, are emerging areas of interest. ksabc.kr

Exploration of Chemical Synthesis and Semisynthesis Strategies for Novel Analogues

The natural abundance of this compound can be relatively low, making its isolation in large quantities challenging. mdpi.com This limitation highlights the need for efficient chemical synthesis and semisynthesis strategies. Total synthesis of cumambrin-type sesquiterpene lactones has been achieved through methods like tandem allylboration/lactonization chemistry. mdpi.com

Moreover, the creation of novel analogues through semisynthesis offers a powerful approach to enhance the bioactivity and explore the structure-activity relationships of this compound. By modifying its chemical structure, researchers can potentially improve its potency, selectivity, and pharmacokinetic properties. For example, derivatives of this compound, such as angeloylthis compound and tigloylthis compound, have shown different biological activities compared to the parent compound. mdpi.comthieme-connect.com Future efforts in this area could lead to the development of more effective therapeutic agents based on the cumambrin scaffold.

Investigation of Synergistic Biological Effects with Other Bioactive Compounds in Research Models

The potential for this compound to act synergistically with other bioactive compounds is a promising area of future research. Combining natural products or pairing them with conventional drugs can often lead to enhanced therapeutic effects and may help overcome drug resistance. Studies have shown that combinations of sesquiterpene lactones can exert additive effects, suggesting they may act on different targets. researchgate.net

Future investigations should explore the synergistic potential of this compound with other natural products, such as flavonoids, which are also found in Chrysanthemum species, or with established therapeutic agents. mdpi.com For instance, research could examine whether this compound can enhance the efficacy of chemotherapeutic drugs in cancer models or potentiate the activity of antimicrobial agents. Such studies would require well-designed in vitro and in vivo models to assess these combined effects systematically.

Development of Advanced Preclinical Models for Mechanistic Studies

To gain deeper insights into the mechanisms of action of this compound, the development and use of advanced preclinical models are essential. While initial studies have utilized various human cancer cell lines, more sophisticated models are needed to better mimic human physiology and disease states. thieme-connect.com

Future research could employ three-dimensional (3D) cell culture systems, such as spheroids or organoids, to study the effects of this compound in a more physiologically relevant context. Additionally, the use of animal models that more accurately reflect human diseases will be crucial for evaluating its in vivo efficacy and for conducting detailed mechanistic studies. For instance, humanized mouse models could be valuable for investigating its effects on the human immune system or in the context of specific human cancers. ucl.ac.uk These advanced models will provide a more robust platform for translating basic research findings into potential clinical applications.

Potential as Chemical Probes and Tools for Biological System Research

Beyond its potential therapeutic applications, this compound and its derivatives could serve as valuable chemical probes for studying biological systems. The ability of sesquiterpene lactones to interact with specific cellular targets makes them useful tools for dissecting complex biological processes. arizona.edu

By designing and synthesizing labeled versions of this compound, such as fluorescent or biotinylated analogues, researchers could visualize its subcellular localization and identify its binding partners within cells. This would provide direct evidence of its molecular targets and help to elucidate its mechanism of action at a molecular level. Such chemical probes would be invaluable for fundamental research in cell biology and pharmacology, contributing to a broader understanding of the cellular pathways that this natural product influences.

Q & A

Q. What are the primary natural sources of Cumambrin B, and what analytical techniques are used for its characterization?

this compound is a sesquiterpene lactone primarily isolated from Anthemis carpatica (aerial parts) . For characterization, researchers employ High-Performance Liquid Chromatography–Time-of-Flight Electrospray Ionization Mass Spectrometry (HPLC-TOF-ESI-MS) to confirm its molecular structure (C₁₅H₂₀O₄, MW 264.32) and quantify it in plant extracts. Calibration curves, linearity ranges (e.g., 0.1–100 µg/mL), and validation parameters (e.g., LOD, LOQ, RSD <5%) ensure reproducibility .

Q. What in vitro models are suitable for initial screening of this compound’s pharmacological activity?

The OVCAR3 ovarian cancer cell line is a validated model for studying this compound’s anti-cancer effects. Key endpoints include:

  • Apoptosis induction : Measure caspase-3/7 activation and PARP cleavage via Western blot.
  • Cell cycle arrest : Quantify p27, cyclin E1, and CDK2 protein expression using flow cytometry or immunoblotting .
  • Cytotoxicity : Use MTT assays at concentrations ranging from 1–100 µM, with IC₅₀ calculations via nonlinear regression .

Q. How can researchers validate the purity of this compound isolates for experimental use?

Combine chromatographic and spectroscopic methods :

  • HPLC-UV/ELSD : Assess purity (>95%) with a C18 column (5 µm, 250 × 4.6 mm), acetonitrile/water gradient, and UV detection at 210 nm.
  • NMR spectroscopy : Confirm structural integrity via ¹H and ¹³C NMR peaks (e.g., δ 5.32 ppm for α,β-unsaturated lactone protons) .

Advanced Research Questions

Q. How should dose-response experiments be designed to evaluate this compound’s anti-cancer efficacy while minimizing off-target effects?

  • Concentration range : Test 0.1–100 µM in triplicate, including vehicle controls (e.g., DMSO ≤0.1%).
  • Time-course analysis : Assess effects at 24, 48, and 72 hours to distinguish acute vs. chronic toxicity.
  • Specificity controls : Use siRNA knockdown of p53 or pharmacological inhibitors (e.g., pifithrin-α) to confirm mechanism .
  • Secondary assays : Pair cytotoxicity data with transcriptomic profiling (RNA-seq) to identify non-apoptotic pathways (e.g., autophagy, ferroptosis) .

Q. How can contradictions in reported bioactivity data for this compound be resolved?

  • Methodological audit : Compare extraction protocols (e.g., solvent polarity, temperature) and cell culture conditions (e.g., serum concentration, passage number) across studies .
  • Assay standardization : Validate key endpoints (e.g., apoptosis) with orthogonal methods (e.g., Annexin V/PI staining vs. TUNEL assay).
  • Data triangulation : Integrate proteomic (e.g., LC-MS/MS) and metabolomic (e.g., NMR) datasets to identify confounding factors (e.g., matrix interference in plant extracts) .

Q. What strategies optimize the isolation yield of this compound from complex plant matrices?

  • Solvent optimization : Test binary mixtures (e.g., ethanol/water, 70:30 v/v) for enhanced solubility.
  • Chromatographic resolution : Use preparative HPLC with a phenyl-hexyl column and isocratic elution (acetonitrile:water = 55:45) to separate this compound from co-eluting terpenoids .
  • Stability testing : Monitor degradation under light, heat, and pH variations to refine storage conditions (e.g., −80°C in amber vials) .

Q. How can multi-omics approaches elucidate this compound’s mechanism of action in heterogeneous cancer models?

  • Transcriptomics : Perform RNA-seq on treated OVCAR3 cells to map differentially expressed genes (e.g., BAX, BCL-2) and pathway enrichment (e.g., apoptosis, cell cycle) .
  • Proteomics : Use SILAC labeling to quantify changes in p53-mediated protein networks (e.g., MDM2, PUMA).
  • Metabolomics : Apply LC-HRMS to track alterations in TCA cycle intermediates or glutathione metabolism, linking to oxidative stress responses .

Methodological Frameworks

What criteria should guide the formulation of research questions for this compound studies?

Adopt the FINER framework (Feasible, Interesting, Novel, Ethical, Relevant):

  • Novelty : Target understudied mechanisms (e.g., this compound’s effect on tumor microenvironments).
  • Feasibility : Ensure access to validated cell lines, analytical instrumentation, and bioactive quantities (>10 mg) of this compound .
  • Ethical compliance : Follow institutional guidelines for in vivo studies (e.g., OECD 423 for acute toxicity testing) .

Q. How can researchers address low reproducibility in this compound’s pharmacokinetic studies?

  • Standardize protocols : Document extraction, purification, and dosing regimens in detail (e.g., USP 〈1225〉 for analytical validation).
  • Cross-lab collaboration : Share reference standards and raw datasets via platforms like Zenodo to enable meta-analyses .
  • Quality controls : Include internal standards (e.g., deuterated this compound) in LC-MS runs to correct for matrix effects .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.